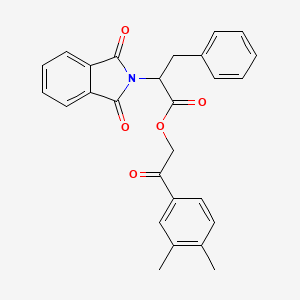![molecular formula C22H26N2O2S B3943721 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3943721.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine, also known as BNTX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BNTX belongs to the class of piperazine compounds and has been shown to have an affinity for the delta opioid receptor (DOR), which plays a crucial role in pain regulation and addiction.
Wirkmechanismus
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine acts as a selective antagonist of the DOR, which is primarily located in the peripheral nervous system. By binding to the DOR, this compound can block the effects of endogenous opioids, such as enkephalins, which are released in response to pain. This results in a reduction in pain perception and a decrease in the reinforcing effects of opioids, making this compound a potential treatment option for opioid addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain sensitivity in animal models, indicating its potential as a pain reliever. Additionally, this compound has been shown to reduce opioid self-administration and withdrawal symptoms, suggesting its potential as a treatment for opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for use in lab experiments. It has a high affinity and selectivity for the DOR, making it a useful tool for studying the role of the DOR in pain and addiction. However, this compound is a relatively complex molecule, and its synthesis can be challenging, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is the development of this compound-based therapeutics for the treatment of pain and addiction. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other opioid receptors. Finally, there is a need for more research on the synthesis and optimization of this compound to enable its wider use in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in pain and addiction. Its selective binding to the DOR makes it a useful tool for studying the role of the DOR in pain and addiction. Future research on this compound will focus on the development of this compound-based therapeutics, further elucidation of its mechanism of action, and optimization of its synthesis for wider use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential as a therapeutic agent for the treatment of pain and addiction. Studies have shown that this compound can selectively bind to the DOR, which is involved in the regulation of pain and reward pathways. This compound has been shown to be effective in reducing pain and opioid dependence in animal models, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-27(26,22-8-7-18-3-1-2-4-19(18)15-22)24-11-9-23(10-12-24)16-21-14-17-5-6-20(21)13-17/h1-8,15,17,20-21H,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQEFNFJZOKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-{[(1-naphthoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B3943661.png)
![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)
![3-(3-methylphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943676.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943678.png)

![2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B3943691.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943708.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)

![1-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B3943751.png)